molecular formula C10H19N3 B13069030 1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine

1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine

Cat. No.: B13069030
M. Wt: 181.28 g/mol
InChI Key: OTPQYVOYLZIRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique substitution pattern, which includes a methyl group, an isopropyl group, and a propyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with 1,3-diketones, followed by alkylation to introduce the desired substituents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and alkylation steps.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like crystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(propan-2-YL)-4-ethyl-1H-pyrazol-5-amine
  • 1-Methyl-3-(propan-2-YL)-4-butyl-1H-pyrazol-5-amine
  • 1-Methyl-3-(propan-2-YL)-4-isopropyl-1H-pyrazol-5-amine

Uniqueness

1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl and propyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2-methyl-5-propan-2-yl-4-propylpyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-5-6-8-9(7(2)3)12-13(4)10(8)11/h7H,5-6,11H2,1-4H3

InChI Key

OTPQYVOYLZIRAK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N=C1C(C)C)C)N

Origin of Product

United States

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